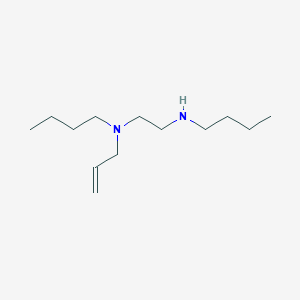
N~1~,N~2~-Dibutyl-N~1~-(prop-2-en-1-yl)ethane-1,2-diamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N~1~,N~2~-Dibutyl-N~1~-(prop-2-en-1-yl)ethane-1,2-diamine is an organic compound that belongs to the class of diamines. Diamines are characterized by the presence of two amino groups attached to an alkane chain. This particular compound features two butyl groups and a prop-2-en-1-yl group attached to an ethane-1,2-diamine backbone. It is used in various chemical reactions and has applications in different fields of scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N1,N~2~-Dibutyl-N~1~-(prop-2-en-1-yl)ethane-1,2-diamine typically involves the alkylation of ethane-1,2-diamine with butyl halides and prop-2-en-1-yl halides. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to neutralize the hydrogen halide formed during the reaction. The reaction conditions often include refluxing the mixture in an appropriate solvent like ethanol or acetonitrile to ensure complete reaction.
Industrial Production Methods
On an industrial scale, the production of N1,N~2~-Dibutyl-N~1~-(prop-2-en-1-yl)ethane-1,2-diamine may involve continuous flow processes where the reactants are continuously fed into a reactor and the product is continuously removed. This method enhances the efficiency and yield of the reaction. Catalysts may also be used to speed up the reaction and improve selectivity.
Analyse Des Réactions Chimiques
Types of Reactions
N~1~,N~2~-Dibutyl-N~1~-(prop-2-en-1-yl)ethane-1,2-diamine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding amine oxides.
Reduction: It can be reduced to form secondary or primary amines.
Substitution: The amino groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Halogenating agents like thionyl chloride or phosphorus tribromide can be used to introduce halogen atoms into the molecule.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield amine oxides, while reduction can produce secondary or primary amines.
Applications De Recherche Scientifique
N~1~,N~2~-Dibutyl-N~1~-(prop-2-en-1-yl)ethane-1,2-diamine has several applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry to form complexes with transition metals.
Biology: The compound can be used in the synthesis of biologically active molecules.
Medicine: It may serve as an intermediate in the synthesis of pharmaceutical compounds.
Industry: The compound is used in the production of polymers and other industrial chemicals.
Mécanisme D'action
The mechanism by which N1,N~2~-Dibutyl-N~1~-(prop-2-en-1-yl)ethane-1,2-diamine exerts its effects depends on its specific application. In coordination chemistry, it acts as a ligand, donating electron pairs to form coordinate bonds with metal ions. In biological systems, it may interact with enzymes or receptors, influencing biochemical pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
N,N’-Dimethylethylenediamine: A similar diamine with two methyl groups instead of butyl groups.
N,N’-Dibutylethylenediamine: Similar but lacks the prop-2-en-1-yl group.
N,N’-Diethylethylenediamine: Contains ethyl groups instead of butyl groups.
Uniqueness
N~1~,N~2~-Dibutyl-N~1~-(prop-2-en-1-yl)ethane-1,2-diamine is unique due to the presence of both butyl and prop-2-en-1-yl groups, which can influence its reactivity and the types of complexes it forms with metal ions. This structural variation can lead to different chemical and biological properties compared to its analogs.
Propriétés
Numéro CAS |
104209-35-0 |
|---|---|
Formule moléculaire |
C13H28N2 |
Poids moléculaire |
212.37 g/mol |
Nom IUPAC |
N,N'-dibutyl-N'-prop-2-enylethane-1,2-diamine |
InChI |
InChI=1S/C13H28N2/c1-4-7-9-14-10-13-15(11-6-3)12-8-5-2/h6,14H,3-5,7-13H2,1-2H3 |
Clé InChI |
JSURAKYIZMYBJE-UHFFFAOYSA-N |
SMILES canonique |
CCCCNCCN(CCCC)CC=C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


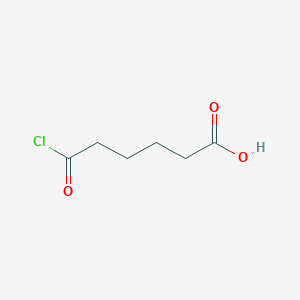
![5-tert-Butyl-2-methyl-2-azabicyclo[2.2.0]hex-5-en-3-one](/img/structure/B14332680.png)
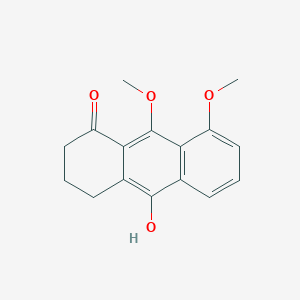
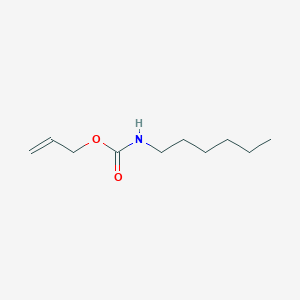



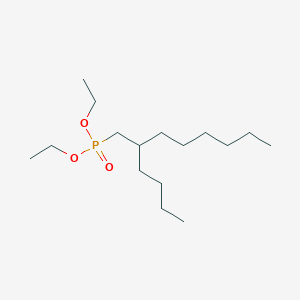
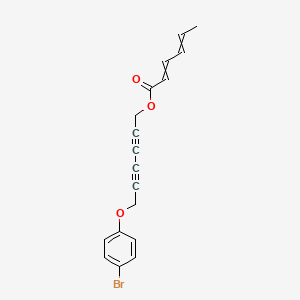
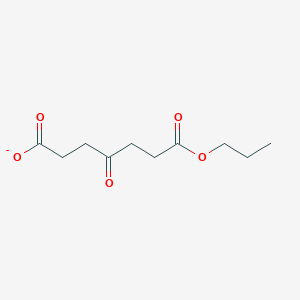

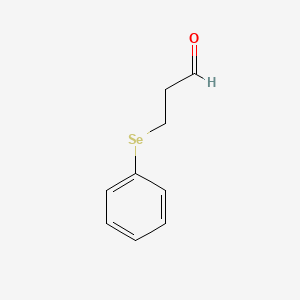

![2-(Benzenesulfinyl)-3-phenyl-2-[2-(phenylsulfanyl)ethyl]oxirane](/img/structure/B14332752.png)
